molecular formula C13H22BrCl3O2 B14465680 Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester CAS No. 65808-38-0

Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester

Cat. No.: B14465680
CAS No.: 65808-38-0
M. Wt: 396.6 g/mol
InChI Key: OWOQQLQIQADZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester is a chemical compound with the molecular formula C13H22BrCl3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester typically involves the esterification of dodecanoic acid with methanol in the presence of a strong acid catalyst. The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce dodecanoic acid or its esters .

Scientific Research Applications

Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The bromine and chlorine atoms enhance its reactivity and make it a valuable reagent in organic synthesis and other scientific research applications .

Properties

CAS No.

65808-38-0

Molecular Formula

C13H22BrCl3O2

Molecular Weight

396.6 g/mol

IUPAC Name

methyl 10-bromo-12,12,12-trichlorododecanoate

InChI

InChI=1S/C13H22BrCl3O2/c1-19-12(18)9-7-5-3-2-4-6-8-11(14)10-13(15,16)17/h11H,2-10H2,1H3

InChI Key

OWOQQLQIQADZRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(CC(Cl)(Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.